molecular formula C13H14O4 B11811741 Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate

Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate

Cat. No.: B11811741
M. Wt: 234.25 g/mol
InChI Key: RQFBPWZHGHEHQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, esterification, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group may influence its reactivity and interactions with biological targets compared to similar compounds .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 4-ethoxy-2-methyl-1-benzofuran-6-carboxylate

InChI

InChI=1S/C13H14O4/c1-4-16-11-6-9(13(14)15-3)7-12-10(11)5-8(2)17-12/h5-7H,4H2,1-3H3

InChI Key

RQFBPWZHGHEHQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)OC

Origin of Product

United States

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